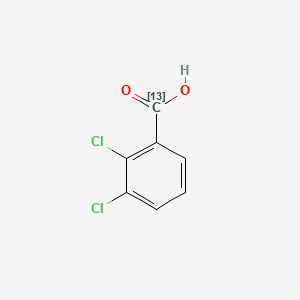

2,3-Dichlorobenzoic acid-13C

Description

BenchChem offers high-quality 2,3-Dichlorobenzoic acid-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorobenzoic acid-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOJBHRZQQDFHA-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661911 | |

| Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184971-82-1 | |

| Record name | 2,3-Dichloro(carboxy-~13~C)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3-Dichlorobenzoic Acid-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C-labeled 2,3-Dichlorobenzoic acid, a crucial intermediate in the manufacturing of various pharmaceuticals, including the anti-epileptic drug Lamotrigine.[1][2] The introduction of a ¹³C isotope allows for its use in a variety of research applications, including metabolic studies and as an internal standard in quantitative analysis. This document outlines the most viable synthetic strategies, detailed experimental protocols, and expected quantitative data.

Recommended Synthetic Pathway: Grignard Carbonation with ¹³CO₂

The most direct and widely applicable method for the synthesis of 2,3-Dichlorobenzoic acid-¹³C is through the carbonation of a Grignard reagent with ¹³C-labeled carbon dioxide. This approach offers a high degree of isotopic incorporation at the carboxylic acid position and is based on well-established reaction mechanisms.

A solution of 2,3-dichloroiodobenzene in dried ether can be added to magnesium turnings to form the corresponding Grignard reagent.[3][4] This reagent is then reacted with solid ¹³C-labeled carbon dioxide (dry ice) to yield the desired labeled carboxylic acid after acidic workup.[3][4]

Experimental Workflow

Caption: Grignard Carbonation Workflow

Detailed Experimental Protocol

Materials:

-

2,3-Dichloroiodobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

¹³C-Carbon dioxide (solid, >99% isotopic purity)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Activated charcoal

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings and a crystal of iodine. A solution of 2,3-dichloroiodobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction, which is maintained under a nitrogen atmosphere. The mixture is warmed to start the reaction and then refluxed until the magnesium is consumed.[3][4]

-

Carbonation: The Grignard reagent is cooled in an ice bath and then transferred dropwise under nitrogen to a vigorously stirred slurry of freshly crushed ¹³C-labeled dry ice in anhydrous diethyl ether.

-

Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature overnight.[3][4] The mixture is then treated with ice and aqueous hydrochloric acid. The product is extracted with diethyl ether.

-

Purification: The combined ether extracts are washed with water and then extracted with aqueous sodium hydroxide. The basic aqueous extracts are combined, treated with activated charcoal, filtered, and then cooled. The filtrate is acidified with concentrated hydrochloric acid to precipitate the product. The resulting solid is filtered, washed with cold water, and dried under vacuum to yield 2,3-Dichlorobenzoic acid-¹³C.[3][4] Further purification can be achieved by recrystallization from aqueous ethanol.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,3-Dichloroiodobenzene | [3][4] |

| Key Reagent | ¹³C-Carbon Dioxide | N/A |

| Expected Yield | ~77% | [3][4] |

| Isotopic Purity | >99% (dependent on ¹³CO₂) | N/A |

| Melting Point | 168-170 °C | [5] |

Alternative Synthetic Routes

While the Grignard carbonation method is preferred, other synthetic strategies can be employed, particularly if different starting materials are more readily available.

Hydrolysis of 2,3-Dichlorobenzonitrile-¹³C

This pathway involves the synthesis of ¹³C-labeled 2,3-dichlorobenzonitrile, followed by hydrolysis to the corresponding carboxylic acid. The ¹³C label is introduced via a Sandmeyer reaction using a ¹³C-labeled cyanide source.

Synthetic Steps:

-

Diazotization of 2,3-Dichloroaniline: 2,3-Dichloroaniline is treated with sodium nitrite in the presence of a strong acid to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt is then reacted with a ¹³C-labeled cyanide salt (e.g., Cu¹³CN or K¹³CN) to yield 2,3-Dichlorobenzonitrile-¹³C.

-

Hydrolysis: The resulting nitrile is hydrolyzed under acidic or basic conditions to produce 2,3-Dichlorobenzoic acid-¹³C.[6]

Considerations:

-

Toxicity: This route involves the use of highly toxic cyanide salts, requiring stringent safety precautions.

-

Yield: The overall yield for this multi-step synthesis is generally lower than the Grignard route.

Oxidation of 2,3-Dichlorobenzaldehyde-¹³C

Another potential route is the oxidation of ¹³C-labeled 2,3-dichlorobenzaldehyde. This would first require the synthesis of the labeled aldehyde.

Synthetic Steps:

-

Synthesis of 2,3-Dichlorobenzaldehyde-¹³C: This could potentially be achieved through a modified Vilsmeier-Haack or Duff reaction on a suitable precursor using a ¹³C-labeled formylating agent.

-

Oxidation: The 2,3-Dichlorobenzaldehyde-¹³C is then oxidized to the carboxylic acid using an oxidizing agent such as potassium permanganate.[3][4][7]

Considerations:

-

Labeled Starting Material: The availability and cost of a suitable ¹³C-labeled formylating agent can be a limiting factor.

-

Reaction Conditions: The oxidation step requires careful control to avoid side reactions and ensure a high yield.

Summary of Synthetic Routes

| Synthetic Route | Key ¹³C Reagent | Advantages | Disadvantages |

| Grignard Carbonation | ¹³CO₂ | High yield, high isotopic incorporation, readily available labeled reagent. | Requires anhydrous conditions, Grignard reagent can be sensitive. |

| Nitrile Hydrolysis | M¹³CN (e.g., K¹³CN) | Utilizes a different starting material (2,3-dichloroaniline). | Highly toxic reagents, multi-step process, potentially lower overall yield. |

| Aldehyde Oxidation | ¹³C-formylating agent | N/A | Availability and cost of labeled aldehyde precursor, multi-step process. |

Conclusion

The synthesis of 2,3-Dichlorobenzoic acid-¹³C is most effectively achieved through the carbonation of a Grignard reagent derived from 2,3-dichloroiodobenzene with ¹³C-labeled carbon dioxide. This method provides a high-yield, single-step incorporation of the isotope. While alternative routes through nitrile hydrolysis or aldehyde oxidation exist, they present challenges in terms of reagent toxicity and the availability of labeled starting materials. The detailed protocol provided for the Grignard carbonation serves as a robust starting point for researchers and drug development professionals requiring this isotopically labeled compound for their work.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Dichlorobenzoic acid | 50-45-3 [chemicalbook.com]

- 4. 2,3-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. 2,3-Dichlorobenzoic acid 97 50-45-3 [sigmaaldrich.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Page loading... [wap.guidechem.com]

Preparation of ¹³C-Labeled 2,3-Dichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for the synthesis of ¹³C-labeled 2,3-Dichlorobenzoic acid, a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies, as well as in environmental fate analysis of xenobiotics. The introduction of a stable isotope label allows for the precise tracking and quantification of the molecule and its metabolites in complex biological and environmental matrices.

Synthetic Approach

The most straightforward and widely applicable method for introducing a ¹³C label into the carboxyl group of a benzoic acid derivative is through the use of ¹³C-labeled carbon dioxide (¹³CO₂) with a suitable organometallic reagent. The Grignard reaction offers a reliable and high-yielding route for this transformation.

The proposed synthesis involves the formation of a Grignard reagent from 2,3-dichloroiodobenzene, followed by its reaction with ¹³CO₂ to yield the desired ¹³C-carboxyl-labeled 2,3-dichlorobenzoic acid. This method is advantageous due to the commercial availability of the starting halogenated benzene and ¹³C-labeled carbon dioxide.

Experimental Protocol

The following protocol is adapted from established methods for the synthesis of unlabeled 2,3-dichlorobenzoic acid via the Grignard reaction.[1][2] Researchers should perform this synthesis in a well-ventilated fume hood and adhere to all institutional safety guidelines.

Materials:

-

2,3-Dichloroiodobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether

-

¹³C-labeled Carbon Dioxide (solid, dry ice)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Activated charcoal

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings and a crystal of iodine under a nitrogen atmosphere.

-

Dissolve 2,3-dichloroiodobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the 2,3-dichloroiodobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining 2,3-dichloroiodobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture until the magnesium is consumed.

-

-

Carboxylation with ¹³C-Carbon Dioxide:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate flask, carefully crush solid ¹³C-labeled carbon dioxide (dry ice) into a powder.

-

Under a positive pressure of nitrogen, transfer the Grignard reagent solution via a cannula into the flask containing the powdered ¹³C-dry ice with vigorous stirring. Caution: This reaction is exothermic and will cause the sublimation of CO₂.

-

Continue stirring the mixture for several hours, allowing it to slowly warm to room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash them with water.

-

Extract the combined ether extracts with an aqueous sodium hydroxide solution to convert the benzoic acid to its sodium salt.

-

Treat the combined basic aqueous solutions with activated charcoal to remove colored impurities, followed by filtration.

-

Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the ¹³C-labeled 2,3-dichlorobenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Data Summary

The following table summarizes the expected reaction parameters and outcomes based on the synthesis of the unlabeled analogue.[1] The yield for the labeled synthesis is expected to be comparable.

| Step | Reagents | Conditions | Product | Reported Yield (unlabeled) |

| Grignard Formation | 2,3-Dichloroiodobenzene, Magnesium, Iodine | Anhydrous diethyl ether, reflux | 2,3-Dichlorophenylmagnesium iodide | - |

| Carboxylation | 2,3-Dichlorophenylmagnesium iodide, ¹³CO₂ (solid) | Anhydrous diethyl ether, -78 °C to RT | ¹³C-carboxyl-2,3-Dichlorobenzoic acid | 77.6% |

| Work-up and Purification | HCl, NaOH, Diethyl ether, Activated charcoal | Acid-base extraction, recrystallization | Purified ¹³C-carboxyl-2,3-Dichlorobenzoic acid | - |

Synthetic Workflow

Caption: Synthetic pathway for ¹³C-labeled 2,3-Dichlorobenzoic acid.

Conclusion

The described method provides a robust and efficient pathway for the preparation of ¹³C-labeled 2,3-dichlorobenzoic acid. The use of a Grignard reaction with ¹³C-labeled carbon dioxide is a well-established technique for introducing an isotopic label at the carboxyl position. This labeled compound is an invaluable tool for researchers in the fields of drug development, environmental science, and metabolic research, enabling precise and sensitive analysis of the parent compound and its biotransformation products.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichlorobenzoic acid-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3-Dichlorobenzoic acid-13C. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this isotopically labeled compound is utilized. The information is presented in a structured format, including detailed experimental protocols and visual diagrams to facilitate understanding and application.

Introduction

2,3-Dichlorobenzoic acid-13C is a stable isotope-labeled derivative of 2,3-Dichlorobenzoic acid. The incorporation of a carbon-13 isotope provides a valuable tool for various analytical and research applications, particularly in mass spectrometry-based studies and as an internal standard for quantitative analysis. Its primary utility lies in its role as a key intermediate in the synthesis of pharmaceuticals, most notably the anti-epileptic drug Lamotrigine.[1] Understanding its physicochemical properties is crucial for its effective use in synthesis, analytical method development, and quality control.

It is important to note that while isotopic labeling can subtly influence certain physical properties, for a single 13C substitution in a molecule of this size, the macroscopic physicochemical properties such as melting point, boiling point, and pKa are not expected to differ significantly from the unlabeled analog.

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of 2,3-Dichlorobenzoic acid. The data for the 13C labeled compound is expected to be very similar to the unlabeled compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6¹³CH4Cl2O2 | N/A |

| Molecular Weight | 192.01 g/mol | N/A |

| CAS Number | Not available for specific 13C isomer | N/A |

| Appearance | White to light yellow crystalline powder | N/A |

| Melting Point | 168-170 °C | [2][3][4] |

| Boiling Point | ~273.68 °C (rough estimate) | [2] |

| pKa | ~2.53 (Predicted) | [2][3] |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Water | Slightly soluble | [2][3] |

| Methanol | Soluble | [5] |

| Chloroform | Slightly soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2][3] |

Table 3: Spectroscopic Data (for unlabeled 2,3-Dichlorobenzoic acid)

| Spectroscopic Technique | Key Peaks/Signals | Source |

| ¹H NMR | See detailed spectrum interpretation below | [6] |

| ¹³C NMR | See detailed spectrum interpretation below | [7] |

| Infrared (IR) | See detailed spectrum interpretation below | [8] |

| Mass Spectrometry (MS) | See detailed spectrum interpretation below | [9] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of 2,3-Dichlorobenzoic acid-13C.

Melting Point Determination

Principle: The melting point of a crystalline solid is a key indicator of its purity. For a pure substance, the melting range is typically narrow (0.5-1 °C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the 2,3-Dichlorobenzoic acid-13C sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a capillary tube with the sample to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the sample.[10]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and set the heating rate to a slower setting (1-2 °C/min) starting from a temperature approximately 15-20 °C below the approximate melting point.[11]

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

pKa Determination by Potentiometric Titration

Principle: The pKa is the pH at which the acid is 50% dissociated. This can be determined by titrating a solution of the weak acid with a strong base and monitoring the pH change.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette (25 mL or 50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Volumetric flasks and pipettes

Procedure:

-

Accurately weigh a known amount of 2,3-Dichlorobenzoic acid-13C and dissolve it in a known volume of deionized water to make a solution of known concentration (e.g., 0.01 M). Gentle heating may be required to aid dissolution.

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume (e.g., 50 mL) of the 2,3-Dichlorobenzoic acid-13C solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring gently.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.5 mL) of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point (the point of the most rapid pH change).

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is equal to the pKa of the acid.[12]

Solubility Determination

Principle: The solubility of a compound in a particular solvent at a given temperature is determined by preparing a saturated solution and measuring the concentration of the solute.

Apparatus:

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of 2,3-Dichlorobenzoic acid-13C to a series of vials, each containing a different solvent of interest.

-

Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to avoid precipitation.

-

Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).

-

Calculate the original concentration in the saturated solution to determine the solubility.

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For 2,3-Dichlorobenzoic acid-13C, ¹H NMR will show the signals for the protons, and ¹³C NMR will show the signals for the carbon atoms, with the labeled carbon exhibiting specific characteristics.

Sample Preparation:

-

Dissolve 5-10 mg of 2,3-Dichlorobenzoic acid-13C in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Experimental Parameters (Typical):

-

Spectrometer: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Experimental Parameters (Typical):

-

Spectrometer: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-200 ppm

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This provides a characteristic fingerprint of the functional groups present.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 2,3-Dichlorobenzoic acid-13C with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[13]

-

Place a portion of the mixture into a pellet press die.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule. For 2,3-Dichlorobenzoic acid-13C, the molecular ion peak will be shifted by one mass unit compared to the unlabeled compound.

Sample Introduction and Ionization (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Typical ESI-MS Parameters:

-

Ionization Mode: Negative ion mode is typically preferred for carboxylic acids.

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: m/z 50-500

Mandatory Visualizations

The following diagrams illustrate the synthetic and analytical context of 2,3-Dichlorobenzoic acid.

Caption: Synthetic pathway of Lamotrigine from 2,3-Dichloroaniline.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. eng.uc.edu [eng.uc.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. 2,3-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,3-Dichlorobenzoic acid(50-45-3) IR Spectrum [chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chm.uri.edu [chm.uri.edu]

- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 12. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 13. drawellanalytical.com [drawellanalytical.com]

2,3-Dichlorobenzoic acid-13C certificate of analysis

Technical Guide: 2,3-Dichlorobenzoic Acid-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical profile of 2,3-Dichlorobenzoic acid-¹³C, a stable isotope-labeled compound crucial for a range of research and development applications, including its use as an internal standard in quantitative mass spectrometry-based studies.

Compound Information

2,3-Dichlorobenzoic acid-¹³C is a synthesized, isotopically enriched form of 2,3-Dichlorobenzoic acid. The incorporation of a ¹³C atom provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of the unlabeled analyte in complex matrices.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Name | 2,3-Dichlorobenzoic acid-¹³C |

| Unlabeled CAS Number | 50-45-3[1] |

| Labeled CAS Number | 1184971-82-1[2] |

| Molecular Formula | C₆¹³CH₄Cl₂O₂[2] |

| Molecular Weight | 192.01 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 168-170 °C (for unlabeled) |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and DMSO. |

Analytical Data

The following tables summarize the typical quantitative data obtained from a batch-specific Certificate of Analysis. These values are representative and may vary slightly between batches.

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Result |

| Chemical Purity | HPLC-UV | ≥98.0% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C |

| Isotopic Purity | Mass Spectrometry | Conforms to structure |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of 2,3-Dichlorobenzoic acid-¹³C is determined using a gradient reversed-phase HPLC method.[3][4]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: 0.01 M Ammonium acetate buffer (pH 2.5) and methanol (50:50, v/v).[3][4]

-

Gradient Program:

-

0-5 min: 100% A

-

5-20 min: Linear gradient to 100% B

-

20-25 min: 100% B

-

25-30 min: Return to 100% A

-

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Isotopic Enrichment and Purity by Mass Spectrometry

The isotopic enrichment and confirmation of the isotopic distribution are performed using high-resolution mass spectrometry (HRMS).

-

Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ESI.

-

Infusion Solvent: 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Mass Range: m/z 100-300.

-

Data Analysis: The isotopic enrichment is determined by comparing the ion intensities of the labeled ([M-H]⁻) and unlabeled ([M-H]⁻) species. The isotopic purity is confirmed by the observed isotopic pattern matching the theoretical distribution for the ¹³C-labeled compound.

Visualized Workflow

The following diagram illustrates the general workflow for the quality control analysis of 2,3-Dichlorobenzoic acid-¹³C.

Caption: Figure 1. Quality Control Workflow for 2,3-Dichlorobenzoic Acid-¹³C.

This technical guide is intended to provide a comprehensive overview for researchers and professionals in drug development. For batch-specific data, please refer to the Certificate of Analysis provided with the product.

References

Commercial Suppliers and Technical Guide for 2,3-Dichlorobenzoic acid-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of commercial suppliers for 2,3-Dichlorobenzoic acid-13C, a stable isotope-labeled compound crucial for various research and development applications. Its primary utility lies in its role as an internal standard for quantitative analysis by mass spectrometry, in metabolic studies of pharmaceuticals and environmental contaminants, and as a tracer in synthetic chemistry. This guide includes a summary of supplier specifications, a key synthetic pathway where this compound serves as an intermediate, and a relevant metabolic pathway.

Commercial Supplier Data

For researchers sourcing 2,3-Dichlorobenzoic acid-13C, the following table summarizes key quantitative data from various commercial suppliers. It is important to note that availability and specifications can change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Product Name/Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Description |

| LGC Standards | 2,3-Dichlorobenzoic-7-13C | 1184971-82-1 | C6¹³CH₄Cl₂O₂[1] | 192.00[1] | Not Specified | Not Specified |

| Coompo | C223148 | 1184971-82-1 | C6¹³CH₄Cl₂O₂ | 192 | 98%[2] | Brown Solid[2] |

| Pharmaffiliates | PA STI 030250 | 1184971-82-1 | C6¹³CH₄Cl₂O₂[1] | 192.00[1] | Not Specified | Brown Solid[1] |

Key Applications and Experimental Workflows

2,3-Dichlorobenzoic acid is a significant intermediate in the synthesis of pharmaceuticals, most notably the anti-epileptic drug Lamotrigine.[3] The use of its 13C-labeled analog is invaluable for drug metabolism and pharmacokinetic (DMPK) studies, allowing for precise tracking and quantification of the drug and its metabolites.

Synthesis of Lamotrigine

The synthesis of Lamotrigine from 2,3-Dichlorobenzoic acid involves several key steps. The 13C-labeled version would be introduced at the beginning of this synthesis to produce 13C-labeled Lamotrigine.

Experimental Protocol: Synthesis of Lamotrigine Intermediate

The following is a generalized protocol based on common synthetic routes described in chemical literature and patents.[4][5]

-

Acid Chloride Formation: 2,3-Dichlorobenzoic acid (or its 13C-labeled counterpart) is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent and under reflux, to form 2,3-Dichlorobenzoyl chloride.[4][6]

-

Cyanation: The resulting 2,3-Dichlorobenzoyl chloride is then reacted with a cyanide source, such as cuprous cyanide (CuCN), often in a high-boiling point solvent like xylene, to yield 2,3-Dichlorobenzoyl cyanide.[4][6]

-

Cyclization: This cyanide intermediate is subsequently cyclized with aminoguanidine in a suitable solvent, such as dimethylsulfoxide (DMSO), to form the final triazine ring structure of Lamotrigine.[6]

The workflow for this synthesis is visualized in the diagram below.

Relevance in Environmental and Toxicological Research

Polychlorinated biphenyls (PCBs) are persistent environmental pollutants that undergo metabolic transformation in organisms. The metabolism of PCBs is a critical area of study as the resulting metabolites can be more or less toxic than the parent compounds. Dichlorobenzoic acids have been identified as metabolites of certain PCB congeners.[7] The 13C-labeled 2,3-Dichlorobenzoic acid can serve as an essential analytical standard for identifying and quantifying these metabolites in biological and environmental samples.

PCB Metabolism Pathway

The primary metabolic pathway for PCBs involves oxidation by the cytochrome P-450 (CYP) enzyme system in the liver.[7] This process introduces hydroxyl groups onto the biphenyl structure, which can be followed by further oxidation and ring cleavage to form various metabolites, including chlorinated benzoic acids.

The conceptual pathway is illustrated below.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2,3-Dichlorobenzoic Acid-13C | LGC Standards [lgcstandards.com]

- 3. 2,3-Dichlorobenzoic Acid | LGC Standards [lgcstandards.com]

- 4. WO2007138075A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 5. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 6. Production Method of Lamotrigine - Chempedia - LookChem [lookchem.com]

- 7. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]

An In-depth Technical Guide to the Isotopic Purity of 2,3-Dichlorobenzoic acid-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for determining the isotopic purity of 2,3-Dichlorobenzoic acid-13C. While specific quantitative data for isotopic enrichment is typically found on the Certificate of Analysis (COA) provided by the supplier, this document details the analytical methodologies used to obtain such data. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge to understand, evaluate, and potentially replicate the determination of isotopic purity for this and other 13C-labeled compounds.

Introduction to 2,3-Dichlorobenzoic acid-13C

2,3-Dichlorobenzoic acid is a chemical intermediate used in the synthesis of various pharmaceuticals. The 13C-labeled version, most commonly 2,3-Dichlorobenzoic acid-7-13C where the carboxyl carbon is replaced with a 13C isotope, serves as an internal standard in quantitative analyses, such as mass spectrometry-based assays, for pharmacokinetic and metabolic studies. The accuracy of these studies is critically dependent on the isotopic purity of the labeled standard.

Chemical Structure:

Synthesis of 2,3-Dichlorobenzoic acid-13C

The synthesis of 2,3-Dichlorobenzoic acid-13C typically involves the introduction of the 13C label at the carboxyl group. A common synthetic route for the unlabeled compound involves the oxidation of 2,3-dichlorobenzaldehyde. For the labeled compound, a plausible route would involve the use of a 13C-labeled carbon source, such as 13CO2, in a Grignard reaction with a suitable dichlorophenyl magnesium halide.

It is important to note that the synthesis of the unlabeled 2,3-Dichlorobenzoic acid can be achieved through various methods, including the oxidation of 2,3-dichlorobenzaldehyde or from 2,3-dichloroaniline via diazotization and subsequent reactions. The choice of synthetic route for the labeled compound can influence the potential isotopic and chemical impurities.

Determination of Isotopic Purity: Experimental Protocols

The isotopic purity of 2,3-Dichlorobenzoic acid-13C is primarily determined using two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is the most common method for determining isotopic enrichment.

Experimental Workflow:

Detailed Protocol (Illustrative):

-

Sample Preparation: A dilute solution of 2,3-Dichlorobenzoic acid-13C is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an electrospray ionization (ESI) source is typically used.

-

Analysis: The sample is introduced into the mass spectrometer. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range. For 2,3-Dichlorobenzoic acid-13C (C7H4Cl2O2), the expected masses are:

-

Unlabeled ([¹²C₇H₄³⁵Cl₂O₂ - H]⁻): m/z ≈ 188.95

-

¹³C-labeled ([¹³C¹²C₆H₄³⁵Cl₂O₂ - H]⁻): m/z ≈ 189.95

-

The presence of the ³⁷Cl isotope will result in peaks at M+2, M+4, etc., which must be accounted for in the analysis.

-

-

Data Analysis: The isotopic purity is calculated from the relative intensities of the ion peaks corresponding to the labeled and unlabeled species. The natural abundance of ¹³C (approximately 1.1%) in the unlabeled compound must be subtracted to accurately determine the enrichment of the labeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹³C NMR, provides detailed structural information and can be used to confirm the position of the ¹³C label and determine isotopic purity.

Experimental Workflow:

In-Depth Technical Guide: Stability and Storage of 2,3-Dichlorobenzoic Acid-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Dichlorobenzoic Acid-¹³C. The information is curated to support researchers and professionals in drug development and other scientific fields where the integrity of this isotopically labeled compound is critical.

Executive Summary

2,3-Dichlorobenzoic Acid-¹³C is a stable chemical compound under normal ambient conditions. Its stability is comparable to its unlabeled counterpart, 2,3-Dichlorobenzoic acid. Optimal long-term storage is achieved in a cool, dry, and dark environment, with the compound securely sealed in its original packaging. While generally stable, the compound can be susceptible to degradation under forced conditions such as high heat, extreme pH, oxidation, and photolytic stress. This guide outlines the best practices for storage and provides a framework for stability assessment based on International Council for Harmonisation (ICH) guidelines.

Stability Profile

The inherent stability of 2,3-Dichlorobenzoic Acid-¹³C is attributed to its aromatic structure and the carbon-chlorine bonds. Under standard laboratory conditions, significant degradation is not expected. The product is typically chemically stable at room temperature. However, forced degradation studies are crucial to understanding its potential degradation pathways and to developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and establish degradation pathways. These studies are typically conducted under more severe conditions than accelerated stability testing.

A summary of potential degradation under various stress conditions is presented in Table 1. Note: The following data is illustrative and based on typical results for chlorobenzoic acids. Specific quantitative results for 2,3-Dichlorobenzoic Acid-¹³C may vary and should be established experimentally.

Table 1: Illustrative Forced Degradation Data for 2,3-Dichlorobenzoic Acid-¹³C

| Stress Condition | Parameters | Time | Illustrative Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | < 5% | Minor hydrolysis products |

| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | 10-15% | Decarboxylation and hydroxylation products |

| Oxidation | 3% H₂O₂ at 25°C | 24 hours | 5-10% | Oxidative cleavage of the aromatic ring |

| Thermal | 80°C | 48 hours | < 5% | Minimal decomposition |

| Photolytic | ICH Q1B conditions | 1.2M lux-hrs | 5-15% | Photoproducts via dechlorination/rearrangement |

Recommended Storage Conditions

To ensure the long-term integrity and purity of 2,3-Dichlorobenzoic Acid-¹³C, the following storage conditions are recommended. These are based on information from safety data sheets and general best practices for chemical reagents.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (20-25°C) | Avoids thermal degradation. |

| Humidity | Store in a dry place. | Minimizes potential for hydrolysis. |

| Light | Protect from light. | Prevents photolytic degradation. |

| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture. |

| Atmosphere | Well-ventilated area. | General laboratory safety practice. |

For long-term stability studies, testing should be conducted over a minimum of 6 months at the time of submission and continue for a period sufficient to cover the proposed shelf life.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on 2,3-Dichlorobenzoic Acid-¹³C. These protocols are based on ICH guidelines and should be adapted to specific laboratory capabilities and analytical methods.

Stability-Indicating Analytical Method

A validated, stability-indicating HPLC method is required to separate and quantify 2,3-Dichlorobenzoic Acid-¹³C from its potential degradation products. A simple, selective, and sensitive gradient reversed-phase liquid chromatography method has been developed for the separation and determination of 2,3-dichlorobenzoic acid.[1][2]

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M ammonium acetate at pH 2.5) and an organic solvent (e.g., methanol or acetonitrile).[1][2]

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[1][2]

-

Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Protocols

Objective: To generate degradation products to a target level of 5-20% to facilitate the validation of the stability-indicating method.

-

Preparation of Stock Solution: Prepare a stock solution of 2,3-Dichlorobenzoic Acid-¹³C in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for a specified period (e.g., up to 24 hours), taking samples at intermediate time points.

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Heat the solution at 60°C for a specified period (e.g., up to 8 hours), taking samples at intermediate time points.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature (25°C) for a specified period (e.g., up to 24 hours), taking samples at intermediate time points.

-

-

Thermal Degradation:

-

Transfer a known quantity of the solid compound to a vial.

-

Place the vial in a temperature-controlled oven at 80°C for a specified period (e.g., up to 48 hours).

-

At each time point, dissolve a portion of the solid in the analytical solvent for analysis.

-

-

Photostability Testing:

-

Expose a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.

-

Analyze both the exposed and control samples at the end of the exposure period.

-

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies of 2,3-Dichlorobenzoic Acid-¹³C.

Hypothetical Degradation Pathway

Caption: Hypothetical Degradation Pathways for 2,3-Dichlorobenzoic Acid-¹³C.

References

- 1. researchgate.net [researchgate.net]

- 2. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Unraveling Metabolic Fates: A Technical Guide to 2,3-Dichlorobenzoic Acid-¹³C as a Metabolite Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a powerful methodology for tracing the metabolic fate of compounds in biological systems. This technical guide explores the use of 2,3-dichlorobenzoic acid-¹³C (2,3-DCBA-¹³C) as a crucial intermediate in understanding xenobiotic metabolism, particularly in the context of microbial degradation and drug development. While 2,3-dichlorobenzoic acid is a known bacterial metabolite of polychlorinated biphenyls (PCBs) and an impurity in the synthesis of pharmaceuticals like lamotrigine, the use of its ¹³C-labeled counterpart provides an analytical window into its precise metabolic pathways.[1][2][3] This document outlines the synthesis, experimental design, analytical methodologies, and data interpretation for studies employing 2,3-DCBA-¹³C, providing a framework for researchers to investigate its role as a metabolic intermediate.

Introduction

2,3-Dichlorobenzoic acid is a halogenated aromatic compound that has been identified as a metabolite in the bacterial degradation of certain environmental pollutants.[1] Its presence is also noted as an intermediate in the synthesis of various pharmaceutical compounds.[3] The study of its metabolic pathway is critical for understanding the environmental fate of chlorinated pollutants and for ensuring the safety and efficacy of pharmaceutical products.

The use of stable isotope-labeled compounds, such as 2,3-dichlorobenzoic acid-¹³C, in conjunction with mass spectrometry-based analytical techniques, offers a highly specific and quantitative approach to elucidating metabolic networks. By introducing a ¹³C-labeled substrate, researchers can track the incorporation of the heavy isotope into downstream metabolites, thereby mapping the transformation pathways and quantifying the flux through these routes.

This guide provides a comprehensive overview of the theoretical and practical aspects of using 2,3-DCBA-¹³C as a tracer in metabolic studies.

Synthesis of 2,3-Dichlorobenzoic Acid-¹³C

The synthesis of ¹³C-labeled organic compounds is a specialized process that aims to incorporate the stable isotope at a specific position within the molecule. While various synthetic routes for unlabeled 2,3-dichlorobenzoic acid exist, a common approach involves the oxidation of 2,3-dichlorobenzaldehyde.[4] For the synthesis of the ¹³C-labeled version, a plausible route would start from a commercially available ¹³C-labeled precursor.

A potential synthetic pathway is outlined below:

-

Step 1: Grignard Reaction with ¹³CO₂. A key step would involve the reaction of a Grignard reagent, such as 2,3-dichlorophenylmagnesium bromide (prepared from 1-bromo-2,3-dichlorobenzene), with ¹³C-labeled carbon dioxide (¹³CO₂). This reaction introduces the ¹³C label into the carboxylic acid group.

-

Step 2: Work-up and Purification. The reaction mixture is then acidified to protonate the carboxylate, yielding 2,3-dichloro-[carboxy-¹³C]benzoic acid. Purification is typically achieved through recrystallization or chromatography.

Table 1: Hypothetical Synthesis Scheme for 2,3-Dichlorobenzoic Acid-¹³C

| Step | Reactants | Reagents | Product |

| 1 | 1-bromo-2,3-dichlorobenzene | Magnesium, Dry Ether | 2,3-dichlorophenylmagnesium bromide |

| 2 | 2,3-dichlorophenylmagnesium bromide | ¹³CO₂ (gas) | Intermediate carboxylate |

| 3 | Intermediate carboxylate | H₃O⁺ (acid workup) | 2,3-Dichlorobenzoic Acid-¹³C |

Experimental Design for Metabolic Tracer Studies

Utilizing 2,3-DCBA-¹³C in metabolic studies requires a carefully designed experimental workflow. The following provides a general protocol for a bacterial degradation study.

Experimental Workflow

Figure 1: Experimental workflow for a ¹³C-tracer study.

Detailed Experimental Protocols

Protocol 1: Bacterial Culture and Incubation

-

Culture Preparation: Grow the bacterial strain of interest (e.g., a known PCB degrader) in a suitable liquid medium to mid-log phase.

-

Tracer Introduction: Introduce a defined concentration of 2,3-DCBA-¹³C sterile-filtered stock solution into the bacterial culture.

-

Incubation: Incubate the culture under controlled conditions (temperature, shaking).

-

Sampling: At specified time points, withdraw aliquots of the culture for metabolite analysis. Quench metabolic activity immediately by rapidly cooling the sample (e.g., in a dry ice/ethanol bath).

Protocol 2: Metabolite Extraction

-

Cell Lysis: Pellet the bacterial cells by centrifugation and lyse them using a suitable method (e.g., sonication, bead beating) in a cold extraction solvent (e.g., 80% methanol).

-

Supernatant Collection: Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

-

Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the metabolite extract in a suitable solvent for LC-MS analysis.

Analytical Methodology: LC-MS/MS for ¹³C-Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying stable isotope-labeled metabolites.

LC-MS/MS Parameters

A validated LC-MS/MS method is crucial for the accurate determination of 2,3-DCBA and its potential metabolites.

Table 2: Example LC-MS/MS Parameters for 2,3-Dichlorobenzoic Acid Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of analytes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS1 Scan Range | m/z 100-500 |

| MS2 Transitions | Specific precursor-to-product ion transitions for labeled and unlabeled analytes |

Data Analysis

The analysis of LC-MS/MS data involves identifying and quantifying the different isotopologues (molecules that differ only in their isotopic composition) of 2,3-DCBA and its downstream metabolites. The relative abundance of the ¹³C-labeled isotopologues provides a direct measure of the metabolic flux.

Hypothetical Metabolic Pathway and Data Presentation

In a hypothetical bacterial degradation pathway, 2,3-DCBA could be metabolized through hydroxylation and subsequent ring cleavage. The use of 2,3-DCBA-¹³C would allow for the unambiguous identification of these downstream metabolites.

Proposed Signaling Pathway

Figure 2: Hypothetical metabolic pathway of 2,3-DCBA-¹³C.

Quantitative Data Summary

The quantitative data from a time-course experiment can be summarized in a table to show the incorporation of the ¹³C label into various metabolites over time.

Table 3: Hypothetical Time-Course of ¹³C-Label Incorporation into Metabolites

| Time (hours) | 2,3-DCBA-¹³C (Relative Abundance) | [¹³C]-Dihydroxylated Intermediate (Relative Abundance) | [¹³C]-Ring Cleavage Product (Relative Abundance) |

| 0 | 1.00 | 0.00 | 0.00 |

| 1 | 0.85 | 0.12 | 0.03 |

| 4 | 0.52 | 0.35 | 0.13 |

| 8 | 0.21 | 0.48 | 0.31 |

| 24 | 0.05 | 0.25 | 0.70 |

Conclusion

The use of 2,3-dichlorobenzoic acid-¹³C as a metabolite intermediate provides a powerful tool for elucidating its metabolic fate in various biological systems. This technical guide has provided a comprehensive framework for the synthesis, experimental design, analytical methodology, and data interpretation necessary for such studies. The insights gained from these experiments are invaluable for environmental bioremediation research and for the safety assessment of pharmaceuticals. The detailed protocols and data presentation formats outlined herein are intended to serve as a valuable resource for researchers in these fields.

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of 13C-labeling and nuclear magnetic resonance spectroscopy to pharmacokinetic research: measurement of metabolic rate of benzoic acid to hippuric acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of isotopically labeled 1,3-dithiane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

Xenobiotic Metabolism of 2,3-Dichlorobenzoic Acid-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated xenobiotic metabolism of 2,3-Dichlorobenzoic acid-13C. Due to the limited availability of specific metabolism data for this isotopically labeled compound, this guide synthesizes information from related dichlorinated aromatic compounds and general principles of xenobiotic biotransformation. The inclusion of a 13C-label serves as a valuable tool for tracing the metabolic fate of the molecule in experimental settings.

Introduction to Xenobiotic Metabolism

Xenobiotic metabolism is the process by which living organisms modify the chemical structure of foreign compounds (xenobiotics), such as drugs, pesticides, and industrial chemicals. This biotransformation primarily occurs in the liver and is broadly divided into Phase I and Phase II reactions. The ultimate goal is to convert lipophilic compounds into more water-soluble derivatives that can be readily excreted from the body.

-

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the xenobiotic molecule. The primary enzymes involved are the Cytochrome P450 (CYP) superfamily of monooxygenases.

-

Phase II Metabolism: In this phase, the modified xenobiotic or its Phase I metabolite is conjugated with endogenous molecules such as glucuronic acid, sulfate, glutathione, or amino acids. This conjugation further increases water solubility and facilitates excretion.

Predicted Metabolic Pathways for 2,3-Dichlorobenzoic Acid

Based on the metabolism of structurally similar compounds, such as other dichlorobenzoic acid isomers and dichlorobenzenes, the metabolic pathway of 2,3-Dichlorobenzoic acid is predicted to involve the following key steps:

-

Phase I Hydroxylation: The aromatic ring of 2,3-Dichlorobenzoic acid is likely to undergo hydroxylation, catalyzed by CYP enzymes. This reaction would introduce a hydroxyl group onto the benzene ring, forming a dichlorohydroxybenzoic acid.

-

Phase II Conjugation: The newly introduced hydroxyl group and the existing carboxylic acid group are potential sites for conjugation reactions. The primary conjugation pathways are expected to be:

-

Glucuronidation: Formation of a glucuronide conjugate at the hydroxyl or carboxylic acid group.

-

Sulfation: Formation of a sulfate conjugate at the hydroxyl group.

-

Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids, such as glycine or taurine, to form acyl-amino acid conjugates (e.g., dichlorohippuric acid analog).

-

The use of 2,3-Dichlorobenzoic acid-13C in metabolic studies would allow for the precise tracking of these metabolites using mass spectrometry-based analytical techniques.

dot

Caption: Predicted metabolic pathway of 2,3-Dichlorobenzoic Acid-13C.

Quantitative Data on Dichlorinated Aromatic Compound Metabolism

| Parent Compound | Metabolite | Percentage of Administered Dose in Urine | Species | Reference |

| 3,4-Dichlorobenzyloxyacetic acid | Taurine Conjugate | 60.1 ± 4.4% | Rat | [1] |

| Glycine Conjugate | Minor | Rat | [1] | |

| 3,4-Dichlorohippurate | Minor | Rat | [1] | |

| Unchanged Parent Compound | Minor | Rat | [1] | |

| 1,4-Dichlorobenzene | 2,5-Dichlorophenol Sulfate | Major | Rat | [2] |

| 2,5-Dichlorophenol Glucuronide | Major | Rat | [2] | |

| 2,5-Dichlorohydroquinone Conjugate | Minor | Rat | [2] | |

| Mercapturic Acid Derivatives | Minor | Rat | [2] |

Note: This data is for structurally related compounds and should be interpreted with caution as the metabolic profile of 2,3-Dichlorobenzoic acid may differ.

Experimental Protocols for Studying Xenobiotic Metabolism

The study of xenobiotic metabolism typically involves a combination of in vitro and in vivo experimental models. The use of a 13C-labeled compound is particularly advantageous for metabolite identification and quantification.

In Vitro Metabolism Studies

-

Objective: To identify potential metabolites and characterize the enzymes involved in the metabolism of 2,3-Dichlorobenzoic acid-13C.

-

Methodology:

-

Incubation: Incubate 2,3-Dichlorobenzoic acid-13C with a biological matrix, such as:

-

Liver Microsomes: To study Phase I metabolism mediated by CYP enzymes.

-

Hepatocytes: To investigate both Phase I and Phase II metabolism in a more complete cellular system.[3]

-

Recombinant Enzymes: To identify the specific CYP isoforms or other enzymes responsible for a particular metabolic step.

-

-

Sample Preparation: After incubation, terminate the reaction and process the samples to extract the parent compound and its metabolites. This typically involves protein precipitation followed by centrifugation or solid-phase extraction.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The 13C-label will result in a characteristic mass shift, facilitating the detection and identification of metabolites.

-

In Vivo Metabolism Studies

-

Objective: To determine the pharmacokinetic profile, excretion routes, and major metabolites of 2,3-Dichlorobenzoic acid-13C in a whole organism.

-

Methodology:

-

Dosing: Administer 2,3-Dichlorobenzoic acid-13C to a test species (e.g., rat) via a relevant route (e.g., oral or intravenous).

-

Sample Collection: Collect biological samples such as blood, urine, and feces at various time points.

-

Sample Processing: Process the collected samples to extract the parent compound and its metabolites.

-

Analysis: Quantify the parent compound and its metabolites in the processed samples using LC-MS/MS. The total radioactivity can also be measured to determine the overall excretion and distribution.

-

dot

Caption: General experimental workflow for xenobiotic metabolism studies.

Conclusion

The xenobiotic metabolism of 2,3-Dichlorobenzoic acid-13C is anticipated to proceed through Phase I hydroxylation followed by Phase II conjugation reactions, leading to the formation of more polar and excretable metabolites. The 13C-label is a critical tool that enables the definitive tracing and quantification of the parent compound and its metabolites in complex biological matrices. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific metabolic fate of this compound, which is essential for its development and safety assessment. Further studies are warranted to obtain specific quantitative data for 2,3-Dichlorobenzoic acid and to confirm the predicted metabolic pathways.

References

- 1. 3,4-Dichlorobenzyloxyacetic acid is extensively metabolized to a taurine conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative metabolism of the renal carcinogen 1,4-dichlorobenzene in rat: identification and quantitation of novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. efsa.europa.eu [efsa.europa.eu]

The Environmental Fate of 2,3-Dichlorobenzoic Acid-13C: A Technical Guide

Disclaimer: Information regarding the environmental fate of 2,3-Dichlorobenzoic acid, particularly its 13C-labeled form, is limited in publicly available scientific literature. This guide synthesizes available data for 2,3-Dichlorobenzoic acid and its isomers to provide a comprehensive overview. The 13C-label is not expected to significantly alter the environmental behavior of the molecule. All quantitative data presented for 2,3-Dichlorobenzoic acid should be considered as estimates based on closely related compounds.

Introduction

2,3-Dichlorobenzoic acid (2,3-DCBA) is a halogenated aromatic carboxylic acid. Its presence in the environment can result from industrial activities or as a degradation intermediate of more complex chlorinated compounds. Understanding its environmental fate—how it behaves and persists in soil, water, and air—is crucial for assessing its potential ecological impact. The use of 13C-labeled 2,3-Dichlorobenzoic acid (2,3-DCBA-13C) in research allows for precise tracking of its transformation and movement through various environmental compartments.

This technical guide provides an in-depth analysis of the environmental fate of 2,3-DCBA-13C, focusing on its biodegradation, abiotic degradation, and mobility in soil and water. It is intended for researchers, scientists, and professionals in drug development and environmental science.

Physicochemical Properties

Understanding the basic physicochemical properties of 2,3-DCBA is essential for predicting its environmental behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂O₂ | [1] |

| Molecular Weight | 191.01 g/mol | [1] |

| Melting Point | 168-170 °C | |

| Water Solubility | Slightly soluble | [2] |

| XLogP3 | 2.7 | [1] |

Biodegradation

The primary mechanism for the removal of chlorobenzoic acids from the environment is microbial degradation. Several bacterial strains have been identified that can utilize chlorobenzoic acids as a source of carbon and energy.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of chlorobenzoic acids is typically initiated by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of catechols. These catechols are then subject to ring cleavage, followed by further degradation to intermediates of central metabolism.

One bacterial strain, Alcaligenes denitrificans, has been shown to degrade 2,3-Dichlorobenzoic acid[3]. The degradation proceeds via an intradiol cleavage of the aromatic ring[3]. The initial step is likely the conversion of 2,3-DCBA to a dichlorinated catechol.

Proposed Aerobic Biodegradation Pathway of 2,3-Dichlorobenzoic Acid

Anaerobic Biodegradation

Under anaerobic conditions, the degradation of chlorinated aromatic compounds often proceeds through reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. This process is generally slower than aerobic degradation. For chlorobenzoic acids, anaerobic degradation can eventually lead to the formation of benzoic acid, which is then more readily mineralized.

Factors Influencing Biodegradation

Several environmental factors can influence the rate of biodegradation of 2,3-DCBA:

-

Microbial Population: The presence of adapted microbial consortia is crucial for efficient degradation.

-

Oxygen Availability: Aerobic degradation is generally faster than anaerobic degradation.

-

pH: The optimal pH for the activity of degrading enzymes is typically near neutral.

-

Temperature: Biodegradation rates generally increase with temperature up to an optimal point.

-

Nutrient Availability: The presence of other nutrients (e.g., nitrogen, phosphorus) can enhance microbial activity.

-

Concentration of the Contaminant: High concentrations of 2,3-DCBA may be toxic to microorganisms.

Abiotic Degradation

Abiotic degradation processes, such as photodegradation and hydrolysis, can also contribute to the transformation of 2,3-DCBA in the environment, although they are generally considered to be of minor importance compared to biodegradation for chlorobenzoic acids.

Photodegradation

Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. Chlorinated aromatic compounds can undergo photolysis in aqueous environments. The rate of photodegradation is influenced by factors such as the intensity of sunlight, the presence of photosensitizing substances (e.g., humic acids), and water depth. While specific data for 2,3-DCBA is lacking, other dichlorobenzoic acid isomers have been shown to undergo photolysis, with estimated half-lives in the order of days to weeks in surface waters. The reaction with hydroxyl radicals (•OH) is a significant pathway for the atmospheric degradation of chlorobenzoic acids[4].

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Carboxylic acid derivatives can undergo hydrolysis, but the aromatic carboxylate group of 2,3-DCBA is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9)[5]. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.

Mobility in Soil and Water

The mobility of 2,3-DCBA in the environment is governed by its tendency to adsorb to soil and sediment particles. This is a critical factor in determining its potential to leach into groundwater or be transported in surface runoff.

Soil Sorption

The sorption of organic compounds to soil is primarily influenced by their hydrophobicity and the organic carbon content of the soil. The key parameters used to describe sorption are the soil-water partition coefficient (Kd) and the organic carbon-water partition coefficient (Koc).

-

Kd (Soil-Water Partition Coefficient): This is the ratio of the concentration of the chemical sorbed to the soil to its concentration in the soil water at equilibrium. It is specific to a particular soil.

-

Koc (Organic Carbon-Water Partition Coefficient): This is the Kd normalized to the fraction of organic carbon in the soil (Koc = Kd / foc). It provides a measure of the inherent tendency of a compound to sorb to organic matter and is less dependent on the specific soil type.

For acidic compounds like 2,3-DCBA, the pH of the soil is a critical factor. At pH values above its pKa, the carboxylic acid group will be deprotonated, resulting in an anionic form that is more water-soluble and less likely to sorb to negatively charged soil particles.

Estimated Sorption Coefficients for Dichlorobenzoic Acid Isomers

| Isomer | Log Koc | Estimated Mobility | Source |

| 2,4-Dichlorobenzoic acid | 2.5 - 3.0 | Moderate to Low | [6][7] |

| 3,4-Dichlorobenzoic acid | 2.6 - 3.1 | Moderate to Low | [6][7] |

| 2,3-Dichlorobenzoic acid (Estimate) | 2.5 - 3.0 | Moderate to Low | Inferred |

Based on these values, 2,3-DCBA is expected to have moderate to low mobility in soils with significant organic matter content. In soils with low organic matter and at higher pH, its mobility is likely to be higher.

Experimental Protocols

Standardized methods are essential for generating reliable data on the environmental fate of chemicals. The following sections outline the key experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Aerobic and Anaerobic Transformation in Soil (Based on OECD 307)

This test is designed to determine the rate and pathway of degradation of a test substance in soil under aerobic and/or anaerobic conditions.

Experimental Workflow for Aerobic Soil Biodegradation Study

Methodology:

-

Soil Selection and Preparation: Collect fresh soil samples from a location with no recent pesticide application. Characterize the soil for properties such as pH, organic carbon content, and texture. Sieve the soil (e.g., to <2 mm) and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Prepare a stock solution of 2,3-DCBA-13C in a suitable solvent. Apply the test substance to the soil to achieve the desired concentration.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., biometer flasks) and incubate in the dark at a constant temperature (e.g., 20°C). For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the system with an inert gas (e.g., nitrogen) and maintain anaerobic conditions.

-

Sampling and Extraction: At predetermined time intervals, collect replicate soil samples. Extract the samples with an appropriate solvent mixture (e.g., acetonitrile/water) to recover the parent compound and its transformation products.

-

Analysis: Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to identify and quantify 2,3-DCBA-13C and its metabolites.

-

Data Analysis: Plot the concentration of 2,3-DCBA-13C over time and determine the degradation kinetics. Calculate the half-life (t₁/₂) and the time for 50% dissipation (DT₅₀).

Adsorption/Desorption Using a Batch Equilibrium Method (Based on OECD 106)

This test is used to determine the soil sorption coefficient (Kd and Koc) of a chemical.

Methodology:

-

Soil and Solution Preparation: Use a set of characterized soils with varying organic carbon content and pH. Prepare a solution of 2,3-DCBA-13C in 0.01 M CaCl₂ solution.

-

Equilibration: Add a known volume of the test solution to a known mass of soil in a centrifuge tube. Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.

-

Separation and Analysis: Centrifuge the tubes to separate the soil and the aqueous phase. Analyze the concentration of 2,3-DCBA-13C remaining in the aqueous phase.

-

Calculation of Sorption: Calculate the amount of 2,3-DCBA-13C sorbed to the soil by the difference between the initial and final aqueous concentrations.

-

Data Analysis: Calculate the Kd value for each soil. Normalize the Kd values to the organic carbon content of each soil to obtain the Koc values.

Summary of Quantitative Data

The following table summarizes the estimated environmental fate parameters for 2,3-Dichlorobenzoic acid. These values are largely based on data from closely related isomers and should be used with caution.

| Parameter | Environmental Compartment | Estimated Value | Notes |

| Biodegradation Half-life (t₁/₂) | Soil (aerobic) | Weeks to Months | Dependent on microbial population, temperature, and moisture. |

| Water (aerobic) | Weeks | Faster in systems with adapted microbial populations. | |

| Sediment (anaerobic) | Months to Years | Reductive dechlorination is a slow process. | |

| Photodegradation Half-life (t₁/₂) | Surface Water | Days to Weeks | Dependent on water clarity and sunlight intensity. |

| Abiotic Hydrolysis Half-life (t₁/₂) | Water | > 1 year | Not a significant degradation pathway at environmental pH. |

| Soil Sorption Coefficient (Log Koc) | Soil | 2.5 - 3.0 | Indicates moderate to low mobility. |

Conclusion

The environmental fate of 2,3-Dichlorobenzoic acid-13C is primarily driven by microbial degradation. Under aerobic conditions, it is expected to be biodegraded through a pathway involving dioxygenase enzymes, leading to ring cleavage and eventual mineralization. Its mobility in soil is predicted to be moderate to low, particularly in soils with higher organic matter content. Abiotic degradation processes such as photodegradation and hydrolysis are likely to be of minor importance. Due to the limited availability of specific data for 2,3-DCBA, further experimental studies following standardized protocols are necessary to accurately determine its environmental persistence and mobility. The use of the 13C-labeled compound in such studies will be invaluable for elucidating its metabolic pathways and quantifying its distribution in the environment.

References

- 1. 2,3-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Dichlorobenzoic acid | 50-45-3 [chemicalbook.com]

- 3. Degradation of mono- and dichlorobenzoic acid isomers by two natural isolates of Alcaligenes denitrificans [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. hydrolysis rate constants: Topics by Science.gov [science.gov]

- 6. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 7. chemsafetypro.com [chemsafetypro.com]

Methodological & Application

Audience: Researchers, scientists, and drug development professionals.

An Application Note and Protocol for the Quantification of 2,3-Dichlorobenzoic Acid in Biological Matrices using 2,3-Dichlorobenzoic acid-¹³C as an Internal Standard by LC-MS/MS.

Abstract

This document provides a detailed protocol for the quantitative analysis of 2,3-Dichlorobenzoic acid in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 2,3-Dichlorobenzoic acid is a key intermediate in the synthesis of pharmaceuticals like the anticonvulsant drug Lamotrigine[1][2][3]. Accurate quantification is crucial for process monitoring and pharmacokinetic studies. The method employs a stable isotope-labeled internal standard, 2,3-Dichlorobenzoic acid-¹³C, to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing[4][5][6][7]. This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with typical method validation parameters.

Introduction: The Principle of Stable Isotope Dilution